![molecular formula C7H4BrF4N B569882 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline CAS No. 159329-03-0](/img/structure/B569882.png)
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, also known as 4-Bromo-2-Fluoro-3-trifluoromethylaniline, is an organic compound that belongs to the class of aromatic compounds. It is a colorless to pale yellow liquid with a boiling point of 118-120°C and a melting point of -46°C. It is an important intermediate for the synthesis of a variety of organic compounds. This compound is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Application in Nonlinear Optical (NLO) Materials : A study on 4-bromo-3-(trifluoromethyl)aniline, among others, investigated its vibrational analysis for potential use in NLO materials. The research included Fourier Transform-Infrared and Fourier Transform-Raman techniques, and theoretical density functional theory computations to understand hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).
Synthesis of Isatin Derivatives : A paper focused on synthesizing a series of isatin derivatives, including those with fluoro-, chloro-, bromo-, trifluoromethyl-groups from m-substituted aniline. This synthesis used the Sandmeyer method, indicating the utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline in producing these derivatives (Zhenmin, 2008).
Structural Elaboration of Quinolinones : Another research explored the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate to produce dihydro-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines. This demonstrates the role of this compound in the synthesis of various quinoline derivatives (Marull & Schlosser, 2003).
Anionically Activated Trifluoromethyl Group as a Novel Synthon : A study presented a reaction of trifluoromethyl-substituted anilines with dianions derived from oximes of 3-pentanon and cyclohexanone to create corresponding isoxazoles and triazines. This highlights the use of 4-(trifluoromethyl)aniline in novel synthetic pathways for these compounds (Strekowski et al., 1995).
Synthesis of Quinolinones "Watering Protocol" : In the context of quinolinone synthesis, the study elaborated on condensing anilines with Et 4,4,4-trifluoroacetoacetate, where this compound was utilized as a precursor. The research improved the synthesis process, demonstrating its importance in the preparation of functional quinolinone derivatives (Marull et al., 2004).
Cd(II) and Hg(II) Coordination Polymers : A study on the synthesis of Hg(II) and Cd(II) coordination polymers involved 4-bromo-N-(pyridin-4-ylmethylene)aniline ligands, indicating its role in the creation of nano-supramolecular assemblies (Hajiashrafi et al., 2015).
Mechanism of Action
Target of Action
It has been used in the preparation of a compound known as auy954, an aminocarboxylate analog of fty720, which is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Mode of Action
Given its use in the synthesis of auy954, it may interact with its targets through a similar mechanism, potentially involving the modulation of sphingosine-1-phosphate receptors .
Biochemical Pathways
If it acts similarly to auy954, it may influence the sphingosine-1-phosphate signaling pathway .
Pharmacokinetics
The compound has a boiling point of 84-86 °c at 5 mmhg and a density of 171 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
It has been noted to have an antimicrobial effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. For instance, it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUGWKAHLMONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705831 | |
Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159329-03-0 | |
Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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